molecular formula C6H13NO3 B12904992 2-Methoxybutyl carbamate

2-Methoxybutyl carbamate

Cat. No.: B12904992
M. Wt: 147.17 g/mol
InChI Key: RZEOUHJOKXFKHQ-UHFFFAOYSA-N
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Description

2-Methoxybutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The compound is known for its stability and ability to form hydrogen bonds, making it useful in different chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxybutanol with an isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as dibutyltin dilaurate. Another method involves the reaction of 2-methoxybutanol with phosgene, followed by the addition of ammonia or an amine to form the carbamate.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous synthesis methods. One such method utilizes carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This approach is environmentally friendly and allows for efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybutyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methoxybutyl carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate
  • Phenyl carbamate

Uniqueness

2-Methoxybutyl carbamate is unique due to its methoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methoxybutyl carbamate

InChI

InChI=1S/C6H13NO3/c1-3-5(9-2)4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)

InChI Key

RZEOUHJOKXFKHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)N)OC

Origin of Product

United States

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